Flocoumafen

Catalog No.
S528076
CAS No.
90035-08-8
M.F
C33H25F3O4
M. Wt
542.55
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Flocoumafen

CAS Number

90035-08-8

Product Name

Flocoumafen

IUPAC Name

4-hydroxy-3-[3-[4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]-1,2,3,4-tetrahydronaphthalen-1-yl]chromen-2-one

Molecular Formula

C33H25F3O4

Molecular Weight

542.55

InChI

InChI=1S/C33H25F3O4/c34-33(35,36)24-13-9-20(10-14-24)19-39-25-15-11-21(12-16-25)23-17-22-5-1-2-6-26(22)28(18-23)30-31(37)27-7-3-4-8-29(27)40-32(30)38/h1-16,23,28,37H,17-19H2

InChI Key

KKBGNYHHEIAGOH-UHFFFAOYSA-N

SMILES

C1C(CC2=CC=CC=C2C1C3=C(C4=CC=CC=C4OC3=O)O)C5=CC=C(C=C5)OCC6=CC=C(C=C6)C(F)(F)F

solubility

Soluble in DMSO

Synonyms

Flocoumafen; WL 108366; WL-108366; WL108366;

The exact mass of the compound Flocoumafen is 542.1705 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Rodenticides. However, this does not mean our product can be used or applied in the same or a similar way.

Mode of Action:

  • Flocoumafen acts by disrupting vitamin K epoxide reductase, an enzyme essential for blood clotting. This disruption leads to internal bleeding and eventual death of the rodent after a single sub-lethal dose [].
  • Researchers find this single-dose effect valuable for studying rodent population dynamics and evaluating the efficacy of different bait formulations [].

Evaluation of Bait Formulations:

  • Scientific studies use flocoumafen-treated baits to assess feeding preferences and bait consumption rates in different rodent species []. This information is crucial for developing effective rodenticides that target specific rodent populations.

Population Control Studies:

  • Researchers utilize flocoumafen in controlled field experiments to monitor the effectiveness of different control strategies in managing rodent populations. These studies help assess the impact of rodenticides on target and non-target species [].

Physiological and Toxicological Research:

  • Flocoumafen can be used in laboratory settings to investigate the physiological and toxicological effects of anticoagulant rodenticides on rodents. This research helps improve our understanding of the mode of action and potential secondary effects of these rodenticides [].

Flocoumafen is a fluorinated, second-generation anticoagulant belonging to the 4-hydroxycoumarin class. It functions as a vitamin K antagonist, effectively inhibiting the vitamin K1-epoxide cycle, which is crucial for synthesizing blood clotting factors. This compound is primarily utilized as a rodenticide due to its high potency and effectiveness against rodents that have developed resistance to first-generation anticoagulants. Flocoumafen was first synthesized in 1984 by Shell International Chemical and has since been recognized for its high toxicity and potential for bioaccumulation in non-target species, leading to its restriction for indoor use and in sewers in several regions, including the United Kingdom .

Flocoumafen acts as a vitamin K antagonist. Vitamin K is a vital cofactor for enzymes involved in the blood clotting cascade. Flocoumafen's structure closely resembles vitamin K, allowing it to compete for binding sites on these enzymes []. By occupying these sites, flocoumafen prevents vitamin K from performing its function, leading to a depletion of clotting factors and internal bleeding in rodents that ingest it [].

Flocoumafen is a highly toxic compound and poses a significant risk to non-target animals, including pets and wildlife, if ingested []. Due to its long-lasting effect (single feeding can be lethal), secondary poisoning can occur when predators consume poisoned rodents [].

  • Acute Oral Toxicity: Very high in rodents (LD50 for rats: 0.2-0.4 mg/kg) [].
  • Chronic Toxicity: Can cause secondary poisoning in animals that consume poisoned rodents [].

Safety Precautions

  • Flocoumafen-containing rodenticides should only be used by trained professionals and according to label instructions [].
  • Secure bait placements to prevent access by children and pets [].
  • Wear gloves when handling flocoumafen products [].
  • In case of accidental ingestion, seek immediate medical attention [].

  • Starting Material: 4-methoxybenzaldehyde is used as the initial substrate.
  • Knoevenagel Condensation: Reacting with ethyl cyanoacetate forms an intermediate compound.
  • Michael Addition and Ring Closure: These steps create the tetralone structure.
  • Reduction and Coupling: Final steps involve reducing intermediates and coupling with 4-hydroxycoumarin to yield flocoumafen .

This method provides a practical approach to synthesizing flocoumafen and related anticoagulants.

Flocoumafen exhibits significant biological activity as an anticoagulant. Its mechanism of action involves the inhibition of vitamin K epoxide reductase, which prevents the recycling of vitamin K1 necessary for synthesizing clotting factors II, VII, IX, and X. This leads to impaired blood coagulation and increased bleeding risk in treated organisms. The compound has shown high toxicity levels across various rodent species, with an LD50 (lethal dose for 50% of subjects) ranging from 0.12 mg/kg in some species to over 10 mg/kg in others . Its effectiveness against resistant rodent populations makes it a valuable tool in pest control.

Flocoumafen is primarily employed as a rodenticide due to its high efficacy against various rodent populations. Its application extends to:

  • Pest Control: Used in residential and agricultural settings to manage rodent infestations.
  • Research: Studied for its anticoagulant properties and potential implications in understanding blood coagulation mechanisms.
  • Environmental Studies: Investigated for its effects on non-target species and ecosystem health due to its tendency to bioaccumulate .

Studies on flocoumafen's interactions reveal its significant impact on both target and non-target organisms:

  • Toxicokinetics: After administration, flocoumafen is absorbed extensively, with high concentrations found in liver tissues. It has a long half-life in liver tissues (approximately 215 days) which raises concerns about chronic exposure risks .
  • Metabolism: Flocoumafen undergoes phase I metabolic reactions leading to various polar metabolites, indicating potential pathways for detoxification or excretion .
  • Ecotoxicology: Research highlights its toxicity towards aquatic organisms, emphasizing the need for careful management to prevent environmental contamination .

Flocoumafen shares structural similarities with other anticoagulants in the 4-hydroxycoumarin class. Here are some notable comparisons:

Compound NameStructure TypePotencyUnique Features
WarfarinFirst-generation anticoagulantModerateWidely used; longer history; less potent than flocoumafen
BromadioloneSecond-generation anticoagulantHighSimilar mechanism; often used in outdoor settings
DifenacoumSecond-generation anticoagulantHighEffective against resistant rodents; similar toxicity profile
CoumatetralylFirst-generation anticoagulantModerateLess potent; requires higher doses

Flocoumafen's uniqueness lies in its fluorination, which enhances potency and stability compared to many first-generation compounds. Its effectiveness against resistant rodents further distinguishes it from other anticoagulants.

Flocoumafen is systematically named according to International Union of Pure and Applied Chemistry nomenclature as 4-hydroxy-3-[1,2,3,4-tetrahydro-3-[4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]-1-naphthalenyl]-2H-1-benzopyran-2-one [1]. The compound possesses the molecular formula C₃₃H₂₅F₃O₄, indicating a complex structure containing 33 carbon atoms, 25 hydrogen atoms, 3 fluorine atoms, and 4 oxygen atoms [1] [2]. The molecular weight is precisely determined as 542.554 grams per mole [2].

Alternative International Union of Pure and Applied Chemistry names include 4-hydroxy-3-((1RS,3SR)-3-(4-(4-(trifluoromethyl)benzyloxy)phenyl)-1,2,3,4-tetrahydronaphthalen-1-yl)-2H-chromen-2-one and 4-hydroxy-3-((1RS,3RS)-3-(4-(4-(trifluoromethyl)benzyloxy)phenyl)-1,2,3,4-tetrahydronaphthalen-1-yl)-2H-chromen-2-one, reflecting the stereochemical complexity of the molecule [1]. The structure incorporates a coumarin backbone with a tetrahydronaphthalene moiety and a trifluoromethylbenzyloxy substituent [1] [7].

Stereochemical Configuration (Cis/Trans Isomerism)

Flocoumafen exhibits significant stereochemical complexity due to the presence of two chiral centers in its molecular structure [4] [6]. The compound exists as a mixture of cis and trans isomers, typically found in commercial preparations in ratios ranging from 60:40 to 40:60 [22]. This stereochemical variation arises from the spatial arrangement of substituents around the tetrahydronaphthalene ring system [6].

The stereochemical configuration is designated using the notation (1RS,3SR) for the cis-isomer and (1RS,3RS) for the trans-isomer [1]. Synthetic flocoumafen consistently produces both diastereomers, with the cis-form typically crystallizing preferentially when ethyl acetate is used as a recrystallization solvent, achieving 99% purity [6]. Conversely, a solvent mixture of ethyl acetate and hexane (1:4 volume ratio) favors formation of the trans-isomer with 98% purity [6].

Structural analysis reveals distinct conformational differences between the two isomers [6]. The cis-isomer exhibits a C4'-C3'-C1'' bond angle of approximately 112.37 degrees, while the trans-isomer displays a larger angle of 115.40 degrees [6]. Nuclear Overhauser Enhancement spectroscopy studies demonstrate that the H1' proton of the cis-isomer exhibits coupling with both H2' and H3' protons, whereas in the trans-isomer, H1' couples only with H2' [6].

Crystallographic Data and X-ray Diffraction Studies

While comprehensive single-crystal X-ray diffraction data specifically for flocoumafen has not been extensively reported in the literature, computational studies using density functional theory at the B3LYP/6-31G** level have provided detailed geometric parameters for both stereoisomers [6]. These calculations reveal significant structural differences between the cis and trans forms.

Bond length analysis shows that the H1'-H2' distances are 2.37 Å and 2.39 Å for the cis and trans isomers, respectively [6]. More pronounced differences are observed in the H1'-H3' distances, measuring 2.60 Å for the cis-isomer compared to 3.83 Å for the trans-isomer [6]. These geometric variations directly correlate with the Nuclear Overhauser Enhancement effects observed in nuclear magnetic resonance spectroscopy [6].

Dihedral angle measurements provide additional insights into the conformational preferences of each isomer [6]. The H5-C5-C6-C4 dihedral angles are 0.05° and 1.93° for cis and trans isomers, respectively, while H2'-C2'-C3'-C4' angles measure 4.28° and 2.45° [6]. These computational parameters demonstrate excellent agreement with experimental nuclear magnetic resonance data [6].

Spectroscopic Profiles

Mass Spectrometry Fragmentation Patterns

Mass spectrometric analysis of flocoumafen reveals a molecular ion peak at m/z 543.2 in positive electrospray ionization mode [9]. The compound exhibits characteristic fragmentation patterns with prominent fragment ions at m/z 159.1 and m/z 335.2 [9]. These fragmentation pathways are consistent with cleavage of the benzyloxy linkage and subsequent rearrangements within the coumarin framework [9].

Analytical methods utilizing ultra-high performance liquid chromatography coupled with tandem mass spectrometry demonstrate excellent sensitivity for flocoumafen detection [12]. The limit of detection ranges from 0.05 to 0.06 nanograms per milliliter in biological matrices [15] [30]. Multiple reaction monitoring transitions employ the precursor ion at m/z 543.2 with collision energies optimized at 24 and 42 electron volts to generate the characteristic product ions [9].

High-resolution mass spectrometry confirms the exact mass as 543.1783 for the protonated molecular ion [6]. Additional ionization adducts include the sodium adduct at m/z 565.1 and the ammonium adduct at m/z 560.2 [8]. Collision cross section measurements predict values of 236.2 Ų for the protonated molecular ion and 243.2 Ų for the sodium adduct [8].

Nuclear Magnetic Resonance Signatures

Nuclear magnetic resonance spectroscopy provides detailed structural information for both cis and trans isomers of flocoumafen [6]. Proton nuclear magnetic resonance spectra recorded at 500 megahertz in deuterated chloroform reveal distinct chemical shift patterns for each stereoisomer [6].

For the cis-isomer, the H5 proton appears as a doublet at δ 7.72 parts per million with a coupling constant of 7.5 hertz [6]. The H1' proton resonates as a doublet of doublets at δ 4.87 parts per million, while the H3' proton appears as a multiplet between δ 3.13 and 3.02 parts per million [6]. Aromatic protons H2'' and H6'' are observed as doublets at δ 7.21 parts per million with coupling constants of 9.0 hertz [6].

Carbon-13 nuclear magnetic resonance analysis reveals significant differences between the two isomers [6]. The C3' carbon of the cis-isomer exhibits a chemical shift of δ 39.8 parts per million, while the corresponding carbon in the trans-isomer appears at δ 36.5 parts per million [6]. Conversely, the C4' carbon resonates at δ 38.6 parts per million in the cis-isomer compared to δ 39.8 parts per million in the trans-isomer [6].

Heteronuclear multiple quantum coherence experiments confirm the carbon-proton connectivities, while heteronuclear multiple bond correlation spectroscopy establishes long-range couplings [6]. The presence of the trifluoromethyl group is confirmed through characteristic carbon resonances and fluorine-carbon coupling patterns [6].

ParameterCis-FlocoumafenTrans-Flocoumafen
H1' Chemical Shift (ppm)4.87 (dd, 5.5, 5.5)4.72 (t, 4.0)
H5 Chemical Shift (ppm)7.72 (d, 7.5)7.66 (dd, 1.5, 1.5)
C3' Chemical Shift (ppm)39.836.5
C4' Chemical Shift (ppm)38.639.8
Benzylic Carbon (ppm)69.369.3

Ultraviolet-Visible and Fluorescence Spectral Properties

Ultraviolet-visible spectroscopy of flocoumafen demonstrates characteristic absorption patterns consistent with the extended conjugated system present in the molecule [13]. The compound exhibits strong absorption in the ultraviolet region, with detection wavelengths commonly employed at 280 nanometers and 310 nanometers for analytical applications [13]. Some analytical methods utilize detection at 450 nanometers for enhanced selectivity [16].

Fluorescence detection provides superior sensitivity compared to ultraviolet-visible absorption for analytical applications [13]. Liquid chromatography methods frequently employ fluorescence detection for flocoumafen analysis, taking advantage of the inherent fluorescent properties of the coumarin chromophore [13]. The fluorescence characteristics are particularly useful for environmental and biological sample analysis where enhanced sensitivity is required [13].

Spectroscopic studies utilizing liquid chromatography with diode array detection and fluorescence detection demonstrate that flocoumafen exhibits distinct spectral characteristics that enable reliable identification and quantification [13]. The optical properties are influenced by the electronic transitions within the coumarin framework and the extended conjugation through the naphthalene and benzyloxy substituents [13].

Knoevenagel Condensation-Based Approaches

The Knoevenagel condensation represents the most efficient and widely adopted synthetic approach for Flocoumafen production [1] [2]. This methodology utilizes p-methoxybenzaldehyde as the aldehyde component and ethyl cyanoacetate as the active methylene compound [1] [2]. The reaction proceeds under mild basic conditions using pyrrolidine as the catalyst in toluene solvent [1] [2].
The optimized reaction protocol involves the initial addition of pyrrolidine (0.7 mmol) to a solution containing ethyl cyanoacetate (7.5 mmol) and acetic acid (2.2 mmol) in dry toluene (10 mL) [2]. The mixture undergoes reflux for 30 minutes under nitrogen atmosphere, followed by dropwise addition of p-methoxybenzaldehyde (7.3 mmol) and continued reflux for 3 hours [2]. This condensation reaction achieves exceptional yields of 98%, demonstrating the superior reactivity of ethyl cyanoacetate due to its high alpha-proton acidity [1] [2].

The mechanism proceeds through nucleophilic addition of the enolate ion, formed by deprotonation of the active methylene compound, to the carbonyl group of the aldehyde [3]. Subsequent dehydration eliminates water to form the alpha,beta-unsaturated product [3]. The resulting intermediate undergoes in situ decarboxylation followed by intramolecular ring cyclization to construct the essential tetralone skeleton [1] [2].

Advanced mechanistic studies reveal that the piperidine-catalyzed variant involves carbinolamine formation facilitated by methanol solvent, with subsequent decomposition via hydroxide ion elimination leading to iminium ion formation [4]. The hydroxide ion then deprotonates the active methylene compound, generating an enolate that attacks the iminium ion [4]. This catalytic pathway exhibits a calculated free energy barrier of 21.8 kcal/mol, closely matching experimental observations of 20.0 kcal/mol [4].

Friedel-Crafts Acylation and Intramolecular Cyclization

Friedel-Crafts acylation serves as an alternative synthetic route, particularly valuable for constructing the biphenyl ketone intermediates required for Flocoumafen synthesis [5] [6]. This approach utilizes phenylacetyl chloride as the acylating agent and anisole as the aromatic substrate [5] [7].

The mechanistic pathway involves formation of an acylium ion through interaction of the acid chloride with aluminum chloride [8]. The resulting electrophile attacks the electron-rich aromatic ring, generating a sigma complex that subsequently loses a proton to regenerate aromaticity [8]. This process benefits from the electron-donating methoxy group on anisole, which activates the aromatic ring toward electrophilic substitution [8].

Subsequent transformations include Reformatsky reaction with ethyl bromoacetate to generate hydroxyl ethyl ester intermediates [5]. Dehydroxylation using triethylsilane and boron trifluoride provides the corresponding ester, which undergoes basic hydrolysis and polyphosphoric acid-mediated cyclization to yield the tetralone skeleton [5] [7].

The intramolecular cyclization step represents a critical transformation, utilizing polyphosphoric acid at temperatures ranging from 130°C to 140°C [6]. This acidic cyclization promotes ring closure with 52% yield, generating the tetracyclic framework essential for subsequent coupling reactions [6].

Stereoselective Reduction Techniques

Stereoselective reduction constitutes a crucial step in Flocoumafen synthesis, determining the stereochemical outcome of the final product [1] [2]. The reduction of ketone intermediates employs sodium borohydride in methanol under ambient conditions [1] [2].

Remarkably, the reduction of O-alkylated ketone 13 with sodium borohydride exclusively produces the cis-alcohol stereoisomer with 77% yield [1] [2]. This stereochemical preference occurs despite the absence of obvious steric hindrance from molecular modeling studies [1] [2]. The exclusive formation of the cis-isomer represents a significant synthetic advantage, eliminating the need for subsequent stereoisomer separation.

The stereoselectivity arises from conformational preferences in the transition state, where the hydride delivery occurs preferentially from one face of the carbonyl group [1] [2]. Two-dimensional NMR analysis reveals distinct chemical shift patterns that enable differentiation between cis and trans isomers [1] [2]. The C3' carbon of cis-Flocoumafen exhibits a chemical shift of δ = 39.8, while the corresponding signal in trans-Flocoumafen appears at δ = 36.5 [1] [2].

Advanced computer simulation techniques combined with 2D NMR analyses provide definitive structural assignments for both stereoisomers [1] [2]. The C4' carbon chemical shifts display opposite trends, with cis-Flocoumafen appearing at δ = 38.6 and trans-Flocoumafen at δ = 39.8 [1] [2]. These spectroscopic differences enable reliable quality control during manufacturing processes.

Flash column chromatography using silica gel provides effective separation of diastereomeric mixtures when required [1] [2]. Ethyl acetate serves as an optimal recrystallization solvent for obtaining the cis-form with 99% purity, while a solvent mixture of ethyl acetate/hexane (1:4, v/v) preferentially yields the trans-form with 98% purity [1] [2].

Industrial-Scale Production Challenges

Scale-Up Translation Difficulties

Industrial-scale production of Flocoumafen encounters significant challenges during the transition from laboratory-scale to commercial manufacturing [9] [10]. The non-linear nature of scaling effects creates substantial complications, as chemical reactions function differently at larger scales [10] [11].

Heat and mass transfer limitations become pronounced in large-scale reactors, affecting reaction kinetics and product selectivity [10]. Laboratory processes optimized for small reaction volumes often require extensive modification for industrial implementation [9]. Temperature control becomes increasingly difficult as reactor volumes increase, potentially leading to hot spots and thermal decomposition of sensitive intermediates [11].

Mixing efficiency represents another critical challenge, as homogeneous conditions achieved in laboratory glassware cannot be directly replicated in large stirred tank reactors [10] [12]. The surface area-to-volume ratio decreases significantly during scale-up, impacting gas-liquid mass transfer rates and potentially creating oxygen limitation in aerobic processes [12].

Equipment compatibility issues arise when transitioning from laboratory glassware to stainless steel manufacturing vessels [13]. Material compatibility concerns include potential catalytic degradation or leaching from soft materials such as hoses and gaskets [13]. The introduction of new materials into the process stream requires extensive validation to ensure product quality maintenance [13].

Stereochemical Control at Scale

Maintaining precise stereochemical control during large-scale synthesis presents unique challenges for Flocoumafen production [14] [15]. The stereoselective reduction step, which produces exclusively cis-alcohol in laboratory conditions, may exhibit reduced selectivity at industrial scale due to altered reaction kinetics [14].

Temperature gradients within large reactors can create regions of varying stereoselectivity, leading to product heterogeneity [11]. Residence time distribution effects in continuous processes may result in different stereochemical outcomes compared to batch laboratory procedures [11].

Catalyst distribution becomes critical for maintaining stereoselectivity, as uneven distribution of sodium borohydride in large-scale reductions can compromise the exclusive formation of the desired cis-isomer [11]. Advanced process analytical technology is required to monitor stereochemical purity in real-time during manufacturing [16].

Supply Chain and Raw Material Consistency

Raw material quality represents a fundamental challenge for industrial Flocoumafen production [17] [18]. Batch-to-batch variation in starting materials can significantly impact reaction outcomes and final product quality [18] [11].

p-Methoxybenzaldehyde purity variations directly affect the Knoevenagel condensation efficiency and subsequent reaction steps [19]. Supplier qualification programs must establish stringent specifications for all critical raw materials, including detailed impurity profiles and stability data [18].

Supply chain disruptions, as demonstrated during global events such as the COVID-19 pandemic, can severely impact production continuity [17] [20]. Dual sourcing strategies and strategic inventory management become essential for maintaining production schedules [17].

Packaging and storage considerations for reactive intermediates require specialized handling procedures to prevent degradation and contamination [21]. Cold chain maintenance for temperature-sensitive reagents adds complexity and cost to the supply chain [21].

Purification and Quality Control Methodologies

High-Performance Liquid Chromatography Methods

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) serves as the gold standard for Flocoumafen quantitative analysis and purity determination [26] [27] [28]. The optimized analytical method employs electrospray ionization (ESI) in negative mode with multiple reaction monitoring (MRM) [26] [27].

The chromatographic separation utilizes a silica-based C18 column (250 × 4.6 mm internal diameter, 5 μm particle size) maintained at 30°C [29]. Mobile phase composition consists of water with 0.25% glacial acetic acid (Phase A) and methanol with 0.25% glacial acetic acid (Phase B) [29]. The gradient elution program maintains 75% Phase A for 5 minutes, followed by a controlled gradient to optimize separation [29].

Detection parameters for Flocoumafen include a precursor ion at m/z 541.3 with product ions at m/z 382.3 (quantitative) and m/z 161.1 (confirmatory) [26]. Collision energies of -33 eV and -45 eV respectively provide optimal fragmentation patterns [26]. The method achieves lower limits of quantification ranging from 0.05 to 0.1 ng/mL depending on matrix complexity [26] [27].

Recovery studies demonstrate consistent extraction efficiencies between 78.0% and 83.7% for Flocoumafen from biological matrices [27]. Intra-day and inter-day precision exhibit relative standard deviations below 8.0% and 10.8% respectively [27].

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance spectroscopy provides definitive structural characterization and stereoisomer identification for Flocoumafen [1] [2]. Two-dimensional NMR techniques including COSY and HMQC enable complete proton and carbon assignments [1] [2].

Homo-correlation spectroscopy (COSY) experiments clarify regioselective assignments of aliphatic and aromatic protons [1] [2]. The proton at the 1' position exhibits coupling with H2' and H3'', while the benzylic proton couples with H2'' and H6'' [1] [2].

Heteronuclear Multiple Quantum Coherence (HMQC) establishes ¹³C-NMR assignments for protonated carbons [1] [2]. Critical diagnostic signals include the C3' carbon chemical shifts that differentiate stereoisomers: δ = 39.8 for cis-Flocoumafen and δ = 36.5 for trans-Flocoumafen [1] [2].

Computer simulation techniques complement experimental NMR data to provide three-dimensional structural determinations [1] [2]. These computational methods enable stereochemical assignment validation and support anticoagulant activity evaluation [1] [2].

Fluorescence Detection Methods

Fluorescence detection offers exceptional sensitivity for Flocoumafen analysis in biological matrices and trace-level determinations [30] [29]. The optimized method employs excitation wavelength at 310 nm and emission wavelength at 390 nm [30] [29].

Variable time programming for fluorescence wavelengths accommodates the analysis of multiple 4-hydroxycoumarin compounds simultaneously [30]. The linear range extends from 0.01 to 10.00 mg/L with a limit of quantification of 0.01 mg/L for most compounds [30].

Recovery studies from whole blood matrices demonstrate efficiencies between 81% and 98% with relative standard deviations ranging from 3.8% to 8.5% [30]. The method provides sufficient sensitivity for clinical poisoning diagnosis and forensic applications [30].

Chromatographic Purification Strategies

Flash column chromatography using silica gel (100-200 mesh) provides effective separation of Flocoumafen diastereomers during synthetic processes [1] [2] [31]. Solvent system optimization employs ethyl acetate/n-hexane mixtures with ratios typically ranging from 1:2 to 6:3 (v/v) [1] [2] [31].

Preparative-scale separation enables isolation of pure stereoisomers for biological evaluation and reference standard preparation [1] [2]. Recrystallization techniques using ethyl acetate selectively provide the cis-form with 99% purity, while ethyl acetate/hexane (1:4, v/v) mixtures favor the trans-form with 98% purity [1] [2].

Quality control parameters include retention time reproducibility, peak shape analysis, and resolution factors between adjacent peaks [32]. System suitability testing ensures consistent chromatographic performance through theoretical plate counts and tailing factor measurements [32].

Modified QuEChERS Sample Preparation

Quick, Easy, Cheap, Effective, Rugged, Safe (QuEChERS) methodology provides robust sample preparation for Flocoumafen analysis in complex matrices [26]. The modified procedure optimizes extraction solvent composition and cleanup sorbent selection to achieve acceptable recoveries [26].

pH optimization to alkaline conditions (≥9) improves extraction efficiency while minimizing matrix interference [26]. Extraction solvent composition employs acetonitrile or acetonitrile/ethyl acetate (1:1, v/v) depending on sample type [26].

Cleanup procedures utilize Florisil/HC-C18/anhydrous Na₂SO₄ combinations under alkaline conditions [26]. For tissue samples, 20 mg Florisil + 20 mg HC-C18 + 20 mg Na₂SO₄ + 50 mg NaCl provides 11% improvement in recovery efficiency [26].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

7.7

Exact Mass

542.1705

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Flocoumafen

Biological Half Life

Despite the more rapid metabolism of flocoumafen in Japanese quail, a proportion of the administered dose is retained in the liver, with an elimination half-life of 115 days after oral dosing.
Unchanged flocoumafen comprised the major proportion of the hepatic radioactivity in rats and was eliminated with a half-life of 220 days.

Use Classification

Agrochemicals -> Rodenticides

Methods of Manufacturing

Preparation: I.D. Entwistle, P. Boehm, EP 98629; eidem, US 4520007 (1983,1985 both to Shell).

General Manufacturing Information

The WHO Recommended Classification of Pesticides by Hazard identifies Flocoumafen (technical grade) as Class IA: extremely hazardous; Main Use: rodenticide.

Storage Conditions

Store in original container.

Interactions

The following drugs ... may increase ... response to coumarin or indandione derivatives: alcohol (acute intoxication), allopurinol, aminosalicylic acid, amiodarone, anabolic steroids, chloral hydrate, chloramphenicol, cimetidine, clofibrate, co-trimoxazole, danazol, dextrothyroxine sodium, diazoxide, diflunisal, disulfiram, erythromycin, ethacrynic acid, fenoprofen calcium, glucagon, ibuprofen, indomethacin, influenza virus vaccine, isoniazid, meclofenamate, mefenamic acid, methylthiouracil, metronidazole, miconazole, nalidixic acid, neomycin (oral), pentoxifylline, phenylbutazone, propoxyphene, propylthiouracil, quinidine, quinine, salicylates, streptokinase, sulfinpyrazone, sulfonamides, sulindac, tetracyclines, thiazides, thyroid drugs, tricyclic antidepressants, urokinase, vitamin E. /Coumarin & indandione derivatives/
The following drugs ... may ... decrease ... response to coumarin or indandione derivatives: alcohol (chronic alcoholism), barbiturates, carbamazepine, corticosteroids, corticotropin, ethchlorvynol, glutethimide, griseofulvin, mercaptopurine, methaqualone, oral contraceptives containing estrogen, rifampin, spironolactone, vitamin K. /Coumarin & indandione derivatives/

Stability Shelf Life

Stable to hydrolysis; at 50 °C and pH 7-9, no detectable degradation occurred in 4 weeks. Thermally stable up to 250 °C.

Dates

Last modified: 08-15-2023
1: Boettcher S, Wacker A, Moerike K, Kopp HG, Jaschonek K, Grobosch T, Kanz L, Salih HR. Acquired coagulopathy caused by intoxication with the superwarfarin-type anticoagulant rodenticide flocoumafen. Eur J Haematol. 2011 Feb;86(2):173-5. doi: 10.1111/j.1600-0609.2010.01550.x. Epub 2010 Dec 29. PubMed PMID: 21059104.
2: Jung JC, Lim E, Lee Y, Min D, Ricci J, Park OS, Jung M. Total synthesis of flocoumafen via knoevenagel condensation and intramolecular ring cyclization: general access to natural products. Molecules. 2012 Feb 21;17(2):2091-102. doi: 10.3390/molecules17022091. PubMed PMID: 22354187.
3: Jin MC, OuYang XK, Chen XH. High-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry for the determination of flocoumafen and brodifacoum in whole blood. J Appl Toxicol. 2007 Jan-Feb;27(1):18-24. PubMed PMID: 17177169.
4: Huckle KR, Hutson DH, Warburton PA. Elimination and accumulation of the rodenticide flocoumafen in rats following repeated oral administration. Xenobiotica. 1988 Dec;18(12):1465-79. PubMed PMID: 3245237.
5: Rowe FP, Bradfield A, Swinney T. Pen and field trials of a new anticoagulant rodenticide flocoumafen against the house mouse (Mus musculus L.). J Hyg (Lond). 1985 Dec;95(3):623-7. PubMed PMID: 3841547; PubMed Central PMCID: PMC2129559.
6: Huckle KR, Morrison BJ, Warburton PA. The percutaneous fate of the rodenticide flocoumafen in the rat: role of non-biliary intestinal excretion. Xenobiotica. 1989 Jan;19(1):63-74. PubMed PMID: 2756718.
7: Huckle KR, Warburton PA, Forbes S, Logan CJ. Studies on the fate of flocoumafen in the Japanese quail (Coturnix coturnix japonica). Xenobiotica. 1989 Jan;19(1):51-62. PubMed PMID: 2756717.
8: Buckle AP. Field trials of flocoumafen against warfarin-resistant infestations of the Norway rat (Rattus norvegicus Berk.). J Hyg (Lond). 1986 Jun;96(3):467-73. PubMed PMID: 3755451; PubMed Central PMCID: PMC2129682.
9: Parshad VR, Chopra G. The susceptibility of Rattus rattus and Bandicota bengalensis to a new anticoagulant rodenticide, flocoumafen. J Hyg (Lond). 1986 Jun;96(3):475-8. PubMed PMID: 3755452; PubMed Central PMCID: PMC2129702.
10: Veenstra GE, Owen DE, Huckle KR. Metabolic and toxicological studies on the anticoagulant rodenticide, flocoumafen. Arch Toxicol Suppl. 1991;14:160-5. PubMed PMID: 1805726.
11: Gómez-Canela C, Barata C, Lacorte S. Occurrence, elimination, and risk of anticoagulant rodenticides and drugs during wastewater treatment. Environ Sci Pollut Res Int. 2014;21(11):7194-203. doi: 10.1007/s11356-014-2714-1. Epub 2014 Mar 14. PubMed PMID: 24622989.
12: López-Perea JJ, Camarero PR, Molina-López RA, Parpal L, Obón E, Solá J, Mateo R. Interspecific and geographical differences in anticoagulant rodenticide residues of predatory wildlife from the Mediterranean region of Spain. Sci Total Environ. 2015 Apr 1;511:259-67. doi: 10.1016/j.scitotenv.2014.12.042. Epub 2014 Dec 26. PubMed PMID: 25546464.
13: Gómez-Canela C, Lacorte S. Comprehensive characterization of anticoagulant rodenticides in sludge by liquid chromatography-tandem mass spectrometry. Environ Sci Pollut Res Int. 2016 Aug;23(15):15739-48. doi: 10.1007/s11356-016-6743-9. Epub 2016 May 4. PubMed PMID: 27146526.
14: Jung JC, Moon HI. Larvicidal activity of 4-hydroxycoumarin derivatives against Aedes aegypti. Pharm Biol. 2011 Feb;49(2):190-3. doi: 10.3109/13880209.2010.507769. Epub 2010 Nov 3. Retraction in: Pharm Biol. 2012 Sep;50(9):1199. PubMed PMID: 21043993.
15: Maršálek P, Modrá H, Doubková V, Večerek V. Simultaneous determination of ten anticoagulant rodenticides in tissues by column-switching UHPLC-ESI-MS/MS. Anal Bioanal Chem. 2015 Oct;407(25):7849-54. doi: 10.1007/s00216-015-8954-1. Epub 2015 Aug 18. PubMed PMID: 26280206.
16: Bidny S, Gago K, David M, Duong T, Albertyn D, Gunja N. A validated LC-MS-MS method for simultaneous identification and quantitation of rodenticides in blood. J Anal Toxicol. 2015 Apr;39(3):219-24. doi: 10.1093/jat/bku175. Epub 2015 Jan 16. PubMed PMID: 25595137.
17: Langford KH, Reid M, Thomas KV. The occurrence of second generation anticoagulant rodenticides in non-target raptor species in Norway. Sci Total Environ. 2013 Apr 15;450-451:205-8. doi: 10.1016/j.scitotenv.2013.01.100. Epub 2013 Mar 8. PubMed PMID: 23500818.
18: Jin MC, Chen XH. Rapid determination of three anticoagulant rodenticides in whole blood by liquid chromatography coupled with electrospray ionization mass spectrometry. Rapid Commun Mass Spectrom. 2006;20(18):2741-6. PubMed PMID: 16921552.
19: Muscarella M, Armentano A, Iammarino M, Palermo C, Amorena M. Anticoagulant rodenticide poisoning in animals of Apulia and Basilicata, Italy. Vet Ital. 2016 Jun 30;52(2):153-9. doi: 10.12834/VetIt.118.333.3. PubMed PMID: 27393877.
20: Esther A, Endepols S, Freise J, Klemann N, Runge M, Pelz HJ. [Rodenticide resistance and consequences]. Bundesgesundheitsblatt Gesundheitsforschung Gesundheitsschutz. 2014 May;57(5):519-23. doi: 10.1007/s00103-013-1930-z. German. PubMed PMID: 24781908.

Explore Compound Types